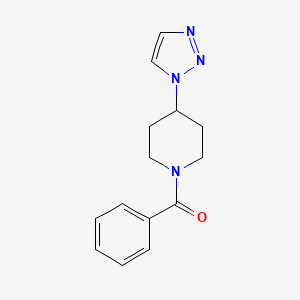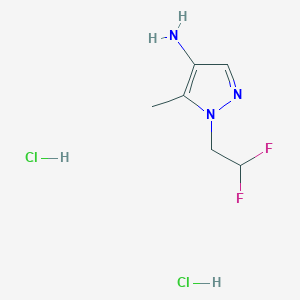
3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one, also known as RTI-126, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
The compound is synthesized through reactions involving different aromatic ketones and benzaldehyde, typically in alkaline media. The structural integrity of similar compounds is characterized using techniques like IR and E.I.M.S, with a focus on conformations and bonding interactions (Parvez et al., 2014).
Crystal Structure Examination
X-ray crystallography is used to study the crystal structures of similar compounds. This includes analyzing the dihedral angles and conformations, which are crucial for understanding the molecular interactions and properties (Revathi et al., 2015).
Pharmacological Research
Drug Synthesis and Properties
Research in this area focuses on the synthesis of related compounds and their biological properties. For instance, derivatives of 1-phenyl-3-(piperidin-1-yl)propan-1-one have been explored for their pharmacological properties, including anticonvulsive activities (Vardanyan, 2018).
Antitumor Activity
Piperazine-based tertiary amino alcohols and their derivatives, structurally similar to the given compound, have been synthesized and evaluated for their potential antitumor activities. The interaction of these compounds with tumor DNA methylation processes is a key area of interest (Hakobyan et al., 2020).
Molecular and Electronic Structure Analysis
Spectroscopic and Quantum Chemical Studies
Novel compounds structurally related to 3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one have been examined using spectroscopic methods and quantum chemical calculations. These studies are pivotal for understanding the electronic properties and molecular interactions (Fatma et al., 2017).
Structural and Electronic Properties of Derivatives
Analysis of the crystal structures and electronic properties of similar compounds has been conducted to understand their potential as anticonvulsant drugs. This includes examining the orientation and delocalization of specific molecular groups (Georges et al., 1989).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-15-3-1-2-14(12-15)4-5-18(21)20-9-6-16(7-10-20)22-17-8-11-23-13-17/h1-3,8,11-13,16H,4-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWCWVHZAPDFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

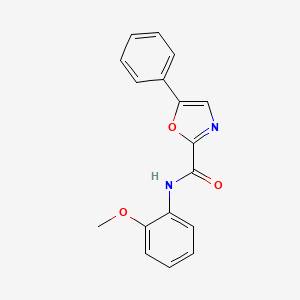


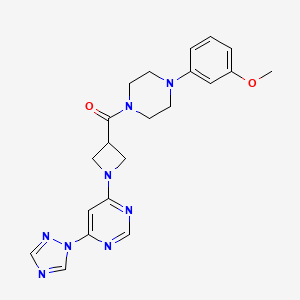


![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)
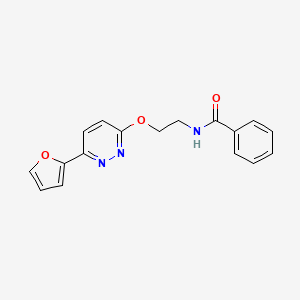
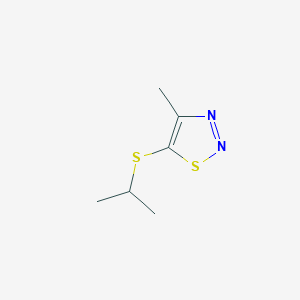

![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)
